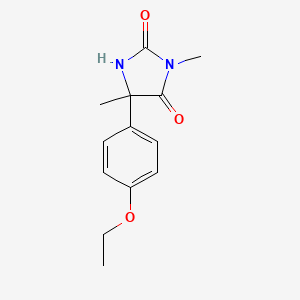

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione

Beschreibung

Eigenschaften

CAS-Nummer |

134721-56-5 |

|---|---|

Molekularformel |

C13H16N2O3 |

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

5-(4-ethoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O3/c1-4-18-10-7-5-9(6-8-10)13(2)11(16)15(3)12(17)14-13/h5-8H,4H2,1-3H3,(H,14,17) |

InChI-Schlüssel |

UWLFLYNFPHJFKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of ethyl 4-ethoxybenzoate with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinedione ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic pH to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione compounds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinedione compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione typically involves the condensation of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving hydantoin derivatives or other related compounds. The Bucherer-Bergs reaction is one of the methods employed in synthesizing imidazolidinediones, which can be adapted for this specific compound .

Antitumor Activity

Research indicates that imidazolidinedione derivatives exhibit promising antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast carcinoma and hepatocellular carcinoma . The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl group significantly affect the cytotoxicity of these compounds.

Anti-inflammatory Effects

Compounds within this class have also been evaluated for anti-inflammatory activities. The presence of specific substituents can enhance their efficacy against inflammation-related pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of imidazolidinediones has been documented, with several derivatives showing effectiveness against a range of bacterial strains. This property is particularly vital in the development of new antibiotics as resistance to existing drugs continues to rise .

Drug Development

The unique structural features of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione make it a candidate for drug development targeting various diseases:

- Cancer : Its ability to inhibit tumor growth positions it as a lead compound in oncology research.

- Inflammation : Potential use in treating chronic inflammatory conditions due to its anti-inflammatory properties.

- Infection : As an antimicrobial agent, it could be developed into a new class of antibiotics.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Research has employed molecular docking studies to predict how these compounds interact with biological targets at the molecular level . Such studies help elucidate their pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Paramethadione (3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione) :

- Core Structure : Oxazolidinedione (one oxygen and two nitrogens in the ring).

- Substituents : 3,5-Dimethyl and 5-ethyl groups.

- Key Differences : Replacement of the imidazolidinedione nitrogen with oxygen alters ring electronics and metabolic stability. Paramethadione is metabolized to 5-ethyl-5-methyl-2,4-oxazolidinedione (EMO) in dogs and humans, highlighting susceptibility to demethylation .

- Pharmacological Relevance : Used clinically as an anticonvulsant, unlike the target compound, which lacks reported therapeutic data.

Substituent Variations in Imidazolidinediones

- 3-(3-Chlorophenyl)-5-(4-iodobenzylidene)-2,4-imidazolidinedione : Substituents: 3-Chlorophenyl and 4-iodobenzylidene groups. Molecular Weight: 424.62 g/mol.

-

- Substituents : AUT5 contains a spiro[benzofuran-cyclopropane] group, while AUT1 has a 4-methyl-3-methoxyphenyl substituent.

- Pharmacological Relevance : Both act as positive allosteric modulators of Kv3 channels, suggesting the imidazolidinedione core’s versatility in ion channel targeting.

Physicochemical Properties

Metabolic and Stability Profiles

- Paramethadione : Rapidly demethylated in dogs and humans to EMO, with a plasma half-life of 1–2 days .

- Thio-imidazolidinones : The thione group may increase susceptibility to oxidation compared to dione-containing analogues.

- Target Compound : The 4-ethoxyphenyl group could undergo O-deethylation, a common metabolic pathway for ethoxyaryl compounds.

Biologische Aktivität

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione (commonly referred to as the compound) is a synthetic derivative belonging to the imidazolidinedione class. This compound has garnered attention due to its potential biological activities, which include antidiabetic, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione is , with a molecular weight of 248.28 g/mol. The structure features a hydantoin core, which is known for its diverse biological activities.

Antidiabetic Activity

Research has indicated that imidazolidinediones can exhibit hypoglycemic effects. In a study involving diabetic mouse models (db/db mice), compounds similar to 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione were evaluated for their ability to reduce blood glucose levels. The findings suggested that these compounds could significantly lower plasma glucose levels and triglycerides compared to standard treatments like rosiglitazone and pioglitazone. For instance, one derivative demonstrated a 73% reduction in plasma glucose levels at a dosage of 30 mg/kg .

| Compound | Dose (mg/kg) | Plasma Glucose Reduction (%) |

|---|---|---|

| PMT13 | 30 | 73 |

| Rosiglitazone | 30 | 65 |

| Pioglitazone | 30 | 41 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The WST-1 cell proliferation assay was utilized to assess the cytotoxic effects against various cancer cell lines, including HEP G2 hepatocellular carcinoma cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 1.49 µM, suggesting potent activity against cancer cells .

Additionally, confocal microscopy revealed that treatment with the compound led to decreased mitochondrial dehydrogenase activity in cancer cells, indicating impaired cellular metabolism and growth inhibition .

Case Studies and Research Findings

- In Vivo Studies : A study examined the effects of administering similar imidazolidinediones in diabetic mice over a period of two weeks. Results indicated a notable reduction in blood glucose levels alongside an increase in adipocyte differentiation without significant toxicity at lower doses .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets associated with diabetes and cancer pathways. These studies suggest that modifications to the chemical structure could enhance its biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.